1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione
Overview
Description
The compound “1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .
Synthesis Analysis
Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are often determined by UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase .Scientific Research Applications
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- Oxadiazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them important in the development of new drugs .
- They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
- For example, the nitrofuran derivative (Furamizole) which consists of a 1,3,4-oxadiazole ring has strong antibacterial activity .
- Oxadiazoles have also been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
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- Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring were synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole .
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- Oxadiazoles are of considerable importance in different fields such as material science due to their unique properties .
- The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Future Directions
Oxadiazole derivatives exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . Therefore, the future research directions could involve further exploration of these properties, optimization of their synthesis, and investigation of their potential applications in medicine .
properties
IUPAC Name |
1-[[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-13-8-9-14(24)22(13)20-16-12(7-4-10-18-16)17-19-15(21-25-17)11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPULRABDAKTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino}pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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